Bicyclo[3.2.0]heptan-2-one
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Overview
Description
Bicyclo[3.2.0]heptan-2-one: is an organic compound with the molecular formula C7H10O It is a bicyclic ketone, characterized by its unique structure which includes a seven-membered ring fused to a three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemoenzymatic Synthesis: One of the methods for preparing bicyclo[3.2.0]heptan-2-one involves the enzymatic resolution of racemic mixtures using lipases.
Classical Chemical Synthesis: Another approach involves the reduction of ketones followed by acetylation and subsequent oxidation.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but large-scale synthesis typically follows similar chemoenzymatic or classical chemical routes, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bicyclo[3.2.0]heptan-2-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary, but typically involve nucleophiles and appropriate catalysts.
Major Products:
Oxidation Products: Various lactones and carboxylic acids.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Substituted ketones and other derivatives.
Scientific Research Applications
Chemistry: Bicyclo[3.2.0]heptan-2-one is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals .
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties .
Industry: In the industrial sector, this compound and its derivatives are used in the synthesis of various fine chemicals and materials .
Mechanism of Action
The mechanism of action of bicyclo[3.2.0]heptan-2-one involves its interaction with various molecular targets, depending on its specific derivatives and applications. For instance, in biological systems, its derivatives may interact with enzymes or receptors, leading to specific biochemical effects .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptan-2-one:
Bicyclo[3.2.0]heptane: This compound is similar in structure but lacks the carbonyl group present in bicyclo[3.2.0]heptan-2-one.
Uniqueness: Bicyclo[32
Properties
CAS No. |
29268-42-6 |
---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
bicyclo[3.2.0]heptan-2-one |
InChI |
InChI=1S/C7H10O/c8-7-4-2-5-1-3-6(5)7/h5-6H,1-4H2 |
InChI Key |
LNJNDNOHSVRMLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1CCC2=O |
Origin of Product |
United States |
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